Tepotinib: A Deep Dive into a Selective MET Tyrosine Kinase Inhibitor
Tepotinib: A Deep Dive into a Selective MET Tyrosine Kinase Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Tepotinib is a potent and highly selective, orally bioavailable inhibitor of the MET tyrosine kinase, a receptor whose aberrant activation is a key driver in various cancers. Approved for the treatment of adult patients with metastatic non-small cell lung cancer (NSCLC) harboring MET exon 14 (METex14) skipping alterations, tepotinib represents a significant advancement in precision oncology. This technical guide provides an in-depth overview of tepotinib's mechanism of action, preclinical pharmacology, clinical efficacy, and pharmacokinetic profile. Detailed experimental methodologies and visual representations of key pathways are included to support further research and development in the field of MET-targeted therapies.
The MET Signaling Pathway and Tepotinib's Mechanism of Action
The MET proto-oncogene encodes a receptor tyrosine kinase (RTK) that plays a crucial role in normal cellular processes, including embryonic development, cell proliferation, motility, and wound healing.[1][2][3] The only known ligand for the MET receptor is Hepatocyte Growth Factor (HGF).[4]
1.1. Canonical MET Signaling
Under normal physiological conditions, the HGF/MET signaling pathway is tightly regulated.[2] The binding of HGF to the extracellular domain of MET induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues (Tyr-1234 and Tyr-1235) within the intracellular kinase domain.[5] This activation creates docking sites for various downstream signaling proteins, including GRB2, GAB1, and SRC, which in turn activate critical intracellular cascades such as the RAS-MAPK and PI3K-AKT-mTOR pathways.[1][3][6] These pathways are fundamental for cell proliferation, survival, and migration.[1][6]
1.2. Dysregulation in Cancer
In many cancers, the MET pathway is aberrantly activated through several mechanisms, including MET gene amplification, overexpression, or activating mutations, such as METex14 skipping alterations.[6][7] This sustained, ligand-independent signaling drives tumorigenesis, angiogenesis, and metastasis.[2][4] The METex14 skipping mutation results in the loss of a regulatory domain, leading to reduced degradation of the MET protein and its constitutive activation.[5]
1.3. Tepotinib's Inhibitory Action
Tepotinib is a selective, ATP-competitive, type Ib inhibitor of MET.[7][8] It binds to the intracellular kinase domain of the MET receptor, preventing its autophosphorylation and subsequent activation of downstream signaling.[9][10] This blockade effectively abrogates the oncogenic signals driven by MET alterations, leading to the inhibition of tumor cell growth, proliferation, and survival.[10][11]
Figure 1: The HGF/MET signaling pathway and the inhibitory mechanism of tepotinib.
Preclinical Pharmacology
Tepotinib's activity has been extensively characterized in preclinical models, demonstrating its high potency and selectivity for the MET kinase.
2.1. Biochemical and Cellular Activity
In biochemical assays, tepotinib is a potent inhibitor of MET kinase activity.[7] It shows strong activity against both wild-type MET and MET variants with oncogenic alterations, including METex14 skipping.[11] In cellular assays, tepotinib selectively inhibits the viability of cancer cell lines with MET gene amplification, while having a significantly lower effect on cells without such alterations.[7]
| Parameter | Value | Assay Type | Cell Line / System | Source(s) |
| MET Kinase IC₅₀ | 1.7 - 4 nM | Biochemical Kinase Assay | Recombinant Human MET | [7][12][13] |
| Cell Viability IC₅₀ | 6 nM | Cellular Metabolic Activity | MKN-45 (MET-amplified) | [7] |
| Cell Viability IC₅₀ | 3 µM | Cellular Metabolic Activity | SNU-16 (non-MET-amplified) | [7] |
| MET Phosphorylation IC₅₀ | 9 nM | Cellular Assay | EBC-1 Cells | [12] |
| HGF-induced MET Phos. IC₅₀ | 6 nM | Cellular Assay | A549 Cells | [12] |
Table 1: In Vitro Potency of Tepotinib.
2.2. Kinase Selectivity Profile
Tepotinib was designed to be highly selective for MET to minimize off-target effects. Its selectivity has been confirmed against large panels of kinases.[7] At clinically relevant concentrations (e.g., 0.1 µmol/L), tepotinib almost completely inhibits MET activity (≥99%) with minimal impact on other kinases. Significant inhibition of other kinases, such as TrkA and TrkC, was only observed at much higher, supratherapeutic concentrations (≥1 µmol/L).[7]
2.3. In Vivo Antitumor Activity
In vivo studies using xenograft models of human cancers with MET alterations have demonstrated dose-dependent antitumor activity.[7] Oral administration of tepotinib led to significant and sustained inhibition of MET phosphorylation in tumors and resulted in tumor regression, including in models of gastric carcinoma and NSCLC.[12] Notably, tepotinib has also been shown to penetrate the blood-brain barrier and exhibit strong antitumor activity in orthotopic brain metastasis models.[7]
Clinical Efficacy in NSCLC with METex14 Skipping
The pivotal Phase II VISION study (NCT02864992) established the efficacy and safety of tepotinib in patients with advanced or metastatic NSCLC harboring METex14 skipping alterations, leading to its regulatory approval.[14][15]
3.1. VISION Study Design
VISION is a multicenter, non-randomized, open-label, multicohort study.[15] Eligible patients received tepotinib at a dose of 500 mg (450 mg active moiety) once daily until disease progression or unacceptable toxicity.[14][15] The primary endpoint was the objective response rate (ORR) as determined by a blinded independent review committee.[16]
3.2. Efficacy Results
Tepotinib demonstrated durable clinical activity in both treatment-naïve and previously treated patients. The data presented below is from the final analysis that supported the traditional FDA approval.[15][17]
| Efficacy Endpoint | Treatment-Naïve Patients (n=164) | Previously Treated Patients (n=149) | Source(s) |
| Objective Response Rate (ORR) | 57% (95% CI: 49-65) | 45% (95% CI: 37-53) | [15][17] |
| Median Duration of Response (mDOR) | 46.4 months (95% CI: 13.8-NE) | 12.6 months (95% CI: 9.5-18.5) | [16][18] |
| Responders with DOR ≥12 months | 40% | 36% | [15][17] |
Table 2: Summary of Clinical Efficacy from the VISION Trial.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of tepotinib supports once-daily oral dosing.
| PK Parameter | Value | Condition | Source(s) |
| Administration | 450 mg (active moiety) once daily | Oral, with food | [15][19] |
| Absolute Bioavailability | 71.6% | Fed state | [20][21] |
| Time to Peak (Tₘₐₓ) | ~8 hours | Fed state | [20][21] |
| Half-life (t₁/₂) | ~32 hours | - | [20][21] |
| Volume of Distribution (Vz/F) | 1,038 L | Geometric Mean | [10][20] |
| Plasma Protein Binding | ~98% | - | [10][20] |
| Metabolism | Primarily by CYP3A4 and CYP2C8 | - | [10][20] |
| Excretion | Feces (~85%), Urine (~13.6%) | 45% unchanged in feces, 7% in urine | [20] |
Table 3: Pharmacokinetic Properties of Tepotinib.
Tepotinib exposure increases proportionally with doses up to 450 mg.[20] A high-fat, high-calorie meal increases exposure, and it is recommended to be taken with food.[15][20] No clinically significant effects on its pharmacokinetics were observed based on age, race, sex, or mild to moderate renal or hepatic impairment.[20]
Experimental Protocols
The following sections outline generalized methodologies for key experiments used to characterize selective MET tyrosine kinase inhibitors like tepotinib.
5.1. In Vitro MET Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on MET kinase activity.
Principle: A recombinant MET kinase domain is incubated with a peptide substrate and ATP (often radiolabeled, e.g., [γ-³³P]-ATP). The kinase transfers the phosphate group to the substrate. The amount of phosphorylated substrate is measured, and the inhibition by the test compound is calculated.
General Protocol:
-
Add kinase buffer, recombinant MET kinase, and varying concentrations of tepotinib to a 96-well plate.
-
Initiate the reaction by adding a mixture of the peptide substrate and [γ-³³P]-ATP.
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.[16]
-
Stop the reaction and transfer the contents to a filter plate that captures the phosphorylated substrate.
-
Wash the plate to remove unincorporated ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value using non-linear regression.
5.2. Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture after treatment with the inhibitor.
Principle: The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells. A reagent containing luciferase and its substrate is added to the cells. The luciferase reaction uses ATP from viable cells to produce a luminescent signal that is proportional to the number of living cells.[21]
General Protocol:
-
Seed cancer cells (e.g., MET-amplified MKN-45) in a 96-well opaque-walled plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of tepotinib or vehicle control.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium).[6]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability relative to the vehicle control and determine the IC₅₀ value.
References
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- 2. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. page-meeting.org [page-meeting.org]
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- 7. researchgate.net [researchgate.net]
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- 10. salud.grupotriples.com [salud.grupotriples.com]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. promega.com [promega.com]
- 18. ascopubs.org [ascopubs.org]
- 19. In vitro kinase assay [protocols.io]
- 20. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 21. bpsbioscience.com [bpsbioscience.com]
